molecular formula C14H16FN3O3S2 B2818753 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole CAS No. 2188202-81-3

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Cat. No.: B2818753
CAS No.: 2188202-81-3
M. Wt: 357.42
InChI Key: HDFKCHRWHQYXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a piperidin-4-yloxy group substituted with a 4-fluoro-2-methylphenylsulfonyl moiety. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, which enhances its ability to engage in hydrogen bonding and π-π interactions, making it pharmacologically relevant . The sulfonyl-piperidine moiety contributes to improved metabolic stability and membrane permeability, while the 4-fluoro-2-methylphenyl group introduces steric and electronic effects that may modulate target binding.

Properties

IUPAC Name

2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S2/c1-10-8-11(15)2-3-13(10)23(19,20)18-6-4-12(5-7-18)21-14-17-16-9-22-14/h2-3,8-9,12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFKCHRWHQYXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine intermediate: The synthesis begins with the preparation of the piperidine derivative by reacting 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine.

    Cyclization to form the thiadiazole ring: The piperidine intermediate is then reacted with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

    Final coupling reaction: The thiadiazole intermediate is coupled with an appropriate alkylating agent to introduce the desired substituents, resulting in the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group or other substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 1,3,4-thiadiazole core (target compound) is less common in the evidence compared to 1,3,4-oxadiazoles, which are more frequently synthesized .

Physicochemical Properties

Physical properties such as melting point, molecular weight, and solubility vary significantly with substituents:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
Target Compound C₁₄H₁₅FN₃O₃S₂ (est.) ~380 (estimated) Not reported Likely moderate (polar S=O and F)
7d () C₁₈H₂₅N₃O₃S₂ 395 115–117 Low (long alkyl chain)
7h () C₁₈H₂₄ClN₃O₃S₂ 429 98–99 Moderate (chlorine enhances polarity)
8a () C₂₁H₂₂ClN₃O₃S₂ 463 Not reported Low (bulky aryl groups)

Key Observations :

  • The target compound’s molecular weight is comparable to other derivatives, but its melting point and solubility are inferred to differ due to fluorine’s electronegativity and methyl’s steric effects.
  • Chlorine-substituted derivatives (e.g., 7h) exhibit higher molecular weights and melting points than fluorine-containing analogues .

Key Observations :

  • Thiadiazole derivatives (e.g., ) generally show stronger antimicrobial activity than oxadiazoles, suggesting the target compound may have superior efficacy .
  • Fluorine’s electron-withdrawing nature may enhance target binding compared to chlorine or methyl groups .

Biological Activity

The compound 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₁₉F₂N₃O₄S
  • Molecular Weight : 392.5 g/mol

Structural Features

The compound features a piperidine ring substituted with a sulfonyl group and a fluorinated aromatic moiety, linked to a thiadiazole structure. This unique configuration is believed to contribute to its biological efficacy.

Anticancer Properties

Research indicates that derivatives of thiadiazoles, including the target compound, exhibit significant anticancer activities. A review by Alam et al. (2020) highlighted that various 1,3,4-thiadiazole derivatives demonstrated cytotoxic effects against multiple cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound 21SK-MEL-2 (skin cancer)4.27
Compound 23T47D (breast cancer)19.5
Compound 26MCF7 (breast cancer)Not specified

These compounds showed promising results in inhibiting cell growth and inducing apoptosis through caspase activation pathways .

The anticancer mechanism of thiadiazole derivatives often involves the induction of apoptosis in cancer cells. For instance, compounds have been shown to activate caspases 3, 8, and 9, leading to programmed cell death. The structure-activity relationship studies suggest that modifications on the thiadiazole ring significantly influence their cytotoxic potency .

Other Biological Activities

Beyond anticancer properties, compounds containing the thiadiazole moiety have also been investigated for various other biological activities:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Thiadiazole derivatives are being studied for their potential to modulate inflammatory responses.

Study on Thiadiazole Derivatives

In a study conducted by Dawood et al. (2013), a series of new pyrazole-based thiadiazoles were synthesized and evaluated for their anticancer activity against human cancer cell lines such as HepG2 (liver), MCF-7 (breast), and A549 (lung). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

In Vivo Studies

In vivo studies further support the potential of thiadiazole derivatives in cancer therapy. For example, compounds have shown reduced tumor growth in mouse models when administered at specific dosages, suggesting their viability as therapeutic agents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole?

The synthesis typically involves multi-step reactions:

Sulfonylation of piperidine : React 4-fluoro-2-methylbenzenesulfonyl chloride with piperidin-4-ol under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylpiperidine intermediate .

Oxidation/Substitution : Introduce the thiadiazole moiety via nucleophilic substitution or coupling reactions. For example, react the intermediate with 2-mercapto-1,3,4-thiadiazole in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Employ a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm the presence of the sulfonyl group (δ ~3.5–4.0 ppm for piperidine protons, δ ~125–135 ppm for aromatic carbons) and thiadiazole ring (δ ~160–170 ppm for C=N) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₅H₁₇FN₃O₃S₂) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and analyze lattice parameters (e.g., triclinic system with space group P1) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Enzyme Inhibition : Test against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric or colorimetric assays (IC₅₀ determination) .
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess safety margins (CC₅₀ > 50 μM) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 PDB: 5KIR). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the sulfonyl and thiadiazole groups .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at sulfonyl oxygen) using tools like Phase .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Analog Synthesis : Modify substituents on the phenyl ring (e.g., replace 4-fluoro with chloro) or piperidine (e.g., introduce methyl groups) to assess impact on potency .
  • Bioisosteric Replacement : Substitute the thiadiazole with oxadiazole or triazole rings and compare IC₅₀ values in enzyme assays .
  • LogP Analysis : Measure partition coefficients (shake-flask method) to correlate lipophilicity with membrane permeability .

Q. How should researchers resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid clearance. If CYP3A4-mediated metabolism is observed, introduce steric hindrance (e.g., methyl groups) to block oxidation sites .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB (>90% binding may reduce free drug concentration). Modify sulfonyl groups to lower affinity .
  • Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Methodological Considerations for Experimental Design

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect impurities (<0.5%) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor via LC-MS to identify degradation products .

Q. How can synthetic yields be improved for scale-up?

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps; yields may increase from 45% to >70% .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining high purity .
  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.